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2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride Documentation Hub

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  • Product: 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride

Introduction The heterocycle pyrazole is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities.[1] Compounds incorporating the pyrazole nucleus are integral to numerous therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The heterocycle pyrazole is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities.[1] Compounds incorporating the pyrazole nucleus are integral to numerous therapeutic agents. This guide provides a comprehensive examination of the physicochemical properties of a specific pyrazole derivative, 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride. Due to the novelty of this particular hydrochloride salt, this document will focus on the foundational properties of the parent compound, 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid, and extrapolate the anticipated characteristics of its hydrochloride salt.

This whitepaper is intended for researchers, scientists, and professionals in drug development. It will not only present available data but also detail the experimental methodologies required to fully characterize this compound, thereby serving as a practical guide for its laboratory investigation.

Chemical Identity and Structure

A precise understanding of a compound's structure is the cornerstone of any physicochemical analysis.

  • Compound Name: 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride

  • Parent Compound: 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid[2]

  • CAS Number (Parent): 1784334-59-3[2]

  • Molecular Formula (Parent): C₆H₈N₂O₃

  • Molecular Weight (Parent): 156.14 g/mol

  • Chemical Structure (Parent): Chemical structure of 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by the reaction of the parent carboxylic acid with hydrochloric acid. It is important to note that the pyrazole ring also contains basic nitrogen atoms that could potentially be protonated. The specific site of protonation would influence the overall physicochemical properties and would need to be confirmed by structural elucidation techniques such as X-ray crystallography or advanced NMR spectroscopy. For the purposes of this guide, we will consider the primary impact of forming a salt from the carboxylic acid.

Core Physicochemical Properties: A Predictive and Experimental Approach

Physical State and Appearance

The parent compound, 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid, is documented as a solid. It is anticipated that the hydrochloride salt will also be a crystalline solid.

Melting Point

The melting point is a critical indicator of purity.[3] Pure crystalline compounds typically exhibit a sharp melting range.

  • Parent Compound: No specific melting point is reported in the available literature.

  • Expected Property of Hydrochloride Salt: Salt formation generally leads to a higher melting point compared to the parent compound due to the stronger intermolecular forces (ion-ion interactions) in the crystal lattice.[4]

Experimental Protocol: Melting Point Determination [5][6][7]

This protocol outlines the capillary method for determining the melting point.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

MeltingPointWorkflow A Dry Crystalline Sample B Powder Sample A->B Grind C Pack Capillary Tube B->C Load D Place in Apparatus C->D E Heat Rapidly (Initial) D->E F Heat Slowly (1-2°C/min) E->F Approach MP G Record Melting Range F->G

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter, especially in the context of drug development, as it directly impacts bioavailability.

  • Parent Compound: The solubility of the parent acid is not documented but is expected to be limited in non-polar organic solvents and have some solubility in polar organic solvents and aqueous bases.

  • Expected Property of Hydrochloride Salt: The formation of a salt, particularly a hydrochloride salt, is a common strategy to enhance the aqueous solubility of a compound.[8][9] Therefore, 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is expected to exhibit significantly higher solubility in water and aqueous buffers compared to its parent acid. However, the solubility in acidic media might be suppressed due to the common-ion effect.[4][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [11][12]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PTFE) to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (24-72h with agitation) A->B C Filter to Remove Undissolved Solid B->C D Analyze Filtrate by HPLC C->D E Quantify Against Calibration Curve D->E

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Exploratory

mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of FIN56 (2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride) as a Ferroptosis Inducer For Researchers, Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of FIN56 (2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride) as a Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride, more commonly known in the scientific literature as FIN56, has emerged as a significant tool for studying a unique form of regulated cell death known as ferroptosis.[1][2] Discovered through a screening of lethal compounds that induce cell death independently of caspase activation, FIN56 is a specific and potent inducer of ferroptosis.[2][3] This form of cell death is characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][4]

Unlike many other inducers of ferroptosis that act by inhibiting the cystine/glutamate antiporter (System Xc-) or by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4), FIN56 employs a distinct and dual mechanism of action.[2] It concurrently promotes the degradation of GPX4 and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[1][2][3] This multifaceted mechanism makes FIN56 a valuable probe for dissecting the intricate molecular pathways governing ferroptosis and for exploring its therapeutic potential, particularly in oncology.[5][6]

This technical guide provides an in-depth exploration of the in vitro mechanism of action of FIN56, detailing its dual pathways of GPX4 degradation and SQS activation, and providing experimental protocols to investigate these processes.

Part 1: The First Pillar - Degradation of Glutathione Peroxidase 4 (GPX4)

The Central Role of GPX4 in Preventing Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme and a critical negative regulator of ferroptosis.[4][7] Its primary function is to reduce lipid hydroperoxides (L-OOH) to their corresponding non-toxic alcohols (L-OH) within biological membranes, using glutathione (GSH) as a cofactor.[7] This enzymatic activity is essential for preventing the iron-dependent, uncontrolled lipid peroxidation that is the hallmark of ferroptosis.[4] Consequently, the loss of GPX4 function or expression renders cells highly susceptible to this form of cell death.

FIN56-Induced Degradation of GPX4

A key mechanism of FIN56-induced ferroptosis is the degradation of the GPX4 protein.[2][3][8] This is distinct from the action of other ferroptosis inducers like RSL3, which directly and covalently inhibit GPX4.[9] The degradation of GPX4 by FIN56 is a process that appears to be dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[3][10] While the precise molecular link between FIN56, ACC, and GPX4 degradation is still under investigation, it represents a novel pathway for modulating GPX4 levels.[3][10]

Recent studies have also implicated autophagy in the FIN56-mediated degradation of GPX4.[8][11] Inhibition of autophagy at various stages has been shown to attenuate the degradation of GPX4 and the subsequent oxidative stress induced by FIN56, suggesting that this compound may trigger an autophagy-dependent pathway for GPX4 turnover.[8]

Experimental Workflow: Monitoring GPX4 Protein Levels

A standard method to investigate the effect of FIN56 on GPX4 is through Western blotting. This technique allows for the quantification of GPX4 protein levels in cells following treatment with FIN56.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 SDS-PAGE and Western Blotting cluster_3 Data Analysis A Seed cells in culture plates B Treat with FIN56 (and controls) for various time points A->B C Lyse cells to extract total protein B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane and probe with primary antibodies (anti-GPX4, anti-loading control) F->G H Incubate with secondary antibodies G->H I Detect signal (chemiluminescence) H->I J Quantify band intensity I->J K Normalize GPX4 signal to loading control J->K L Compare treated vs. control samples K->L

Caption: Experimental workflow for Western blot analysis of GPX4 levels.

Step-by-Step Protocol:

  • Cell Culture: Plate the cells of interest (e.g., HT-1080 fibrosarcoma cells, which are susceptible to ferroptosis) at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response or time-course of FIN56. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.

    • Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the GPX4 signal to the corresponding loading control signal.

Part 2: The Second Pillar - Squalene Synthase Activation and Mevalonate Pathway Perturbation

The Mevalonate Pathway and Coenzyme Q10

The mevalonate pathway is a crucial metabolic cascade that produces cholesterol and various non-sterol isoprenoids. A key enzyme in this pathway is Squalene Synthase (SQS), which catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene.[3][12] FPP is also a precursor for the synthesis of other important molecules, including Coenzyme Q10 (CoQ10).[10][12] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can trap free radicals within membranes, thereby protecting against lipid peroxidation.

FIN56 as a Direct Binder and Activator of Squalene Synthase

Chemoproteomic studies have identified Squalene Synthase (SQS), encoded by the FDFT1 gene, as a direct binding target of FIN56.[2][3][12] Unlike typical enzyme inhibitors, FIN56 activates SQS.[2][3][12] This activation is independent of its effect on GPX4 degradation.[2]

The activation of SQS by FIN56 shunts FPP towards the synthesis of squalene, thereby depleting the pool of FPP available for the synthesis of other non-steroidogenic products, most notably CoQ10.[1][3][10][13] The resulting depletion of CoQ10 compromises the cell's ability to counteract lipid peroxidation, thus sensitizing it to ferroptosis.[1] This mechanism is supported by the observation that inhibitors of SQS can suppress the lethality of FIN56.[12][14]

G cluster_0 Consequence of SQS Activation HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP SQS Squalene Synthase (SQS) FPP->SQS Substrate CoQ10 Coenzyme Q10 (Antioxidant) FPP->CoQ10 Precursor Squalene Squalene SQS->Squalene Product Depletion Depletion of CoQ10 Cholesterol Cholesterol Squalene->Cholesterol FIN56 FIN56 FIN56->SQS Binds and Activates

Caption: FIN56 perturbs the mevalonate pathway by activating SQS.

Experimental Approaches to Validate SQS Activation
  • In Vitro SQS Activity Assay: The effect of FIN56 on SQS activity can be measured directly using purified SQS enzyme and its substrate, FPP. The production of squalene can be quantified, for example, by gas chromatography-mass spectrometry (GC-MS).

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of FIN56 to SQS in intact cells. Binding of a ligand typically stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • Coenzyme Q10 Quantification: The downstream effect of SQS activation can be confirmed by measuring the levels of CoQ10 in cells treated with FIN56. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.

Part 3: The Convergence - Induction of Lipid Peroxidation and Ferroptotic Cell Death

The dual mechanisms of FIN56 converge to create a "perfect storm" for the induction of ferroptosis. The degradation of GPX4 removes the primary defense against lipid peroxides, while the depletion of CoQ10 eliminates a key lipophilic antioxidant. This simultaneous assault on the cell's antioxidant capacity leads to the rapid and overwhelming accumulation of lipid reactive oxygen species (ROS), a critical event in ferroptosis.[14]

Experimental Protocol: Detection of Lipid Peroxidation

A common method to measure lipid peroxidation in vitro is through the use of the fluorescent probe C11-BODIPY 581/591. This lipophilic dye incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

Step-by-Step Protocol (Flow Cytometry):

  • Cell Culture and Treatment: Plate cells and treat with FIN56 as described previously. Include a negative control (vehicle) and a positive control (e.g., RSL3). To confirm ferroptosis, include a condition with FIN56 co-treated with a ferroptosis inhibitor like ferrostatin-1 or a lipophilic antioxidant like α-tocopherol.

  • Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Cell Harvest: Gently harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The green fluorescence (e.g., FITC channel) indicates lipid peroxidation, while the red fluorescence (e.g., PE channel) represents the unoxidized probe. An increase in the green/red fluorescence ratio signifies an increase in lipid peroxidation.

Data Presentation: Summarizing In Vitro Findings

The following table provides a template for summarizing typical quantitative data from in vitro experiments with FIN56.

Parameter MeasuredCell LineTreatmentResultCitation
Cell Viability (IC50) HT-1080FIN56 (72h)~56 nM[2]
GPX4 Protein Level HT-1080FIN56 (24h)Significant decrease vs. control[2]
Lipid Peroxidation LN229FIN56 (24h)Significant increase vs. control[5]
Coenzyme Q10 Level HT-1080FIN56 (24h)Significant decrease vs. control[2]

Conclusion

FIN56, or 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride, is a specific and potent inducer of ferroptosis that operates through a novel, dual mechanism of action. By simultaneously promoting the degradation of the key lipid peroxide-detoxifying enzyme GPX4 and activating squalene synthase to deplete the lipophilic antioxidant Coenzyme Q10, FIN56 effectively dismantles two critical cellular defenses against lipid peroxidation.[1][2][3] This convergence leads to the iron-dependent accumulation of lipid ROS and subsequent cell death. The unique mechanism of FIN56 makes it an invaluable chemical tool for researchers and a promising lead compound for the development of novel anti-cancer therapies that leverage the ferroptotic cell death pathway.[1][5]

References

  • Unraveling cell death mysteries - PMC - NIH. (2016, June 17).
  • Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms - ResearchGate.
  • Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed. (2021, October 29).
  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death.
  • Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. - PuSH - Publikationsserver des Helmholtz Zentrums München.
  • Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. (2016, November 9).
  • FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC. (2021, September 13).
  • Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis - MDPI. (2023, January 13).
  • Squalene Synthase in Ferroptosis | Encyclopedia MDPI. (2023, July 26).
  • Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - Frontiers.
  • Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology. (2018, May 24).
  • FIN56 inhibited cell growth and induced ferroptosis in vivo. (A) Images... - ResearchGate.
  • The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC.
  • Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - MDPI. (2023, July 22).
  • Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - Dove Medical Press. (2024, January 4).

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Protocols & Analytical Methods

Method

Application Note: 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic Acid Hydrochloride in Medicinal Chemistry

Executive Summary The strategic incorporation of polar, metabolically stable heterocyclic motifs is a cornerstone of modern drug design. 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of polar, metabolically stable heterocyclic motifs is a cornerstone of modern drug design. 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride has emerged as a highly versatile bifunctional synthetic building block. By coupling a 1-methylpyrazole ring—a proven bioisostere with excellent hydrogen-bond accepting properties—with an oxyacetic acid linker, this compound serves as an ideal functional vector for synthesizing complex amides and esters. Notably, the introduction of this specific moiety is a critical structural determinant in the design of high-affinity, non-xanthine A2B adenosine receptor antagonists, such as trifluorinated pyrimidine derivatives [1] and purine-based scaffolds [2].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic handling, and validated experimental protocols for utilizing this building block in advanced organic synthesis.

Structural Rationale & Physicochemical Profile

Causality in Molecular Design and Handling

The free base of low-molecular-weight heteroaryl carboxylic acids often suffers from hygroscopicity and long-term instability. The hydrochloride salt form of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid is specifically engineered to mitigate these issues. The salt formation ensures a free-flowing solid state, prolongs shelf-life, and prevents premature degradation or spontaneous decarboxylation.

However, the presence of the HCl equivalent dictates specific stoichiometric adjustments during synthetic applications. To successfully activate the carboxylate for nucleophilic attack, the HCl must be neutralized in situ using a non-nucleophilic tertiary amine base prior to the introduction of the coupling reagent.

Quantitative Physicochemical Data

Table 1: Physicochemical properties and handling specifications [3].

PropertySpecificationOperational Implication
Chemical Name 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic acid HClTarget building block for amide/ester synthesis.
CAS Number 1784334-59-3 (Free Base)Reference identifier for procurement.
Molecular Formula C₆H₈N₂O₃ · HClRequires stoichiometric base adjustment.
Molecular Weight 192.60 g/mol (Salt) / 156.14 g/mol (Free Base)Use salt MW for all equivalent calculations.
Storage Conditions 2–8 °C, sealed under inert gas (Ar/N₂)Prevents ambient moisture absorption.
Solubility DMF, DMSO, MethanolIdeal for homogeneous coupling reactions.

Mechanistic Workflow: Amide Coupling Dynamics

When utilizing this building block to synthesize target pharmaceuticals (e.g., A2B antagonists), the choice of coupling reagent and base is paramount. For standard primary amines, EDC/HOBt provides a clean, atom-economical route. However, when coupling to sterically hindered or electron-deficient heterocyclic amines, uronium-based reagents like HATU are mandatory.

The Stoichiometric Imperative: A common failure point in protocols utilizing hydrochloride salt building blocks is insufficient base. A minimum of 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) is required:

  • 1.0 eq to neutralize the building block's HCl salt.

  • 1.0 eq to drive the formation of the active O-acyl(tetramethyl)isouronium intermediate from HATU.

  • 1.0 eq to ensure the incoming nucleophilic amine remains fully deprotonated and reactive throughout the catalytic cycle.

Synthetic Pathway Visualization

G BB 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid HCl (Stable Building Block) Base DIPEA Addition (3.0 eq) (Neutralization of HCl) BB->Base Step 1: Deprotonation Activation HATU Activation (1.2 eq) (Active Ester Formation) Base->Activation Step 2: Carboxylate Activation Intermediate O-Acyl(tetramethyl)isouronium Transient Intermediate Activation->Intermediate Fast Conversion Amine Heteroaryl Amine (Nucleophile) Product Target Amide (e.g., A2B Receptor Antagonist) Amine->Product Amine Addition Intermediate->Product Step 3: Nucleophilic Acyl Substitution

Figure 1: Mechanistic workflow for HATU-mediated amide coupling using the HCl salt building block.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

This self-validating protocol is optimized for coupling 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride to electron-deficient amines.

Reagents & Materials:

  • 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic acid HCl (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Pre-activation Phase: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid HCl (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Neutralization: Add DIPEA (3.0 eq) dropwise at 0 °C. Causality Note: The solution should become homogeneous as the free carboxylate is generated. Stir for 10 minutes to ensure complete neutralization of the HCl.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. Maintain the reaction at 0 °C for 15 minutes. Self-Validation Checkpoint: A slight color change (often pale yellow) indicates the formation of the active uronium intermediate.

  • Nucleophilic Addition: Dissolve the target amine (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours. Monitor reaction progress via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by pouring it into saturated aqueous NaHCO₃ (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and DIPEA), water, and brine. Note: Skip the 1M HCl wash if the target product contains acid-sensitive moieties.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Optimization of Coupling Conditions

To assist in process development, the following table summarizes the expected outcomes when substituting coupling reagents based on the steric hindrance of the target amine.

Table 2: Matrix of coupling reagent efficacy for 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid.

Coupling ReagentBaseSolventAmine TypeReaction TimeExpected Yield
HATU DIPEA (3.0 eq)DMFElectron-deficient / Hindered4–6 hours85–95%
EDC / HOBt TEA (3.0 eq)DCMPrimary / Unhindered12–16 hours75–85%
T3P (50% in EtOAc) Pyridine (3.0 eq)EtOAcSecondary Aliphatic8–12 hours70–80%
CDI None (1.0 eq TEA for HCl)THFPrimary18–24 hours60–70%

Case Study: Synthesis of A2B Receptor Antagonists

The 1-methylpyrazole-3-oxyacetic acid motif is not merely a linker; it is a pharmacophore that dictates receptor subtype selectivity. In the synthesis of trifluorinated pyrimidine-based A2B antagonists, this building block is coupled to a pyrimidine-amine core [1].

Pharmacological Causality: The oxygen atom of the oxyacetic acid linker acts as a flexible hinge, allowing the 1-methylpyrazole ring to project deeply into the extracellular vestibule of the A2B receptor. This specific spatial arrangement, stabilized by the amide bond formed during synthesis, yields binding affinities ( Ki​ ) of < 15 nM and remarkable selectivity over the A1, A2A, and A3 receptor subtypes [1][2]. The use of the hydrochloride salt during the synthesis ensures that no trace heavy-metal impurities (often found when using alternative metal-catalyzed etherification routes) contaminate the final biological assay samples.

References

  • Mallo-Abreu, A., Majellaro, M., Jespers, W., et al. (2019). Trifluorinated Pyrimidine-Based A2B Antagonists: Optimization and Evidence of Stereospecific Recognition. Journal of Medicinal Chemistry, 62(20), 9315-9330. Available at:[Link]

  • Baraldi, P. G., Tabrizi, M. A., Gessi, S., & Borea, P. A. (2008). Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility. Chemical Reviews, 108(1), 238-263. Available at:[Link]

Application

peptide coupling reactions using 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride

Application Notes and Protocols for Peptide Coupling Reactions: A Guide for Researchers A Senior Application Scientist's Perspective on Amide Bond Formation, from Established Reagents to the Emerging Role of Pyrazole Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Peptide Coupling Reactions: A Guide for Researchers

A Senior Application Scientist's Perspective on Amide Bond Formation, from Established Reagents to the Emerging Role of Pyrazole Derivatives

Introduction: The Central Role of the Peptide Bond

The synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. The ability to create custom peptide sequences with high fidelity is paramount to these endeavors. At the heart of peptide synthesis lies the formation of the amide bond, a deceptively simple linkage that requires precise chemical activation to proceed efficiently and without compromising the chiral integrity of the constituent amino acids. This guide provides a comprehensive overview of peptide coupling reactions, addressing both the established, workhorse reagents and novel strategies.

While the user has inquired specifically about 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride , a thorough review of the scientific literature and chemical supplier databases does not currently identify this compound as an established reagent or additive for peptide coupling. Its absence from mainstream protocols suggests it may be a novel, highly specialized, or as-yet-unpublished agent for this purpose.

This guide will, therefore, serve a dual purpose. First, it will explore the emerging and scientifically validated role of pyrazole derivatives in a specialized area of peptide synthesis—chemical ligation. Second, it will provide a detailed, authoritative overview of the most common and effective coupling reagents and protocols used in modern research and development, equipping scientists with the knowledge to select the optimal strategy for their synthetic challenges.

The Evolving Role of Pyrazole Derivatives in Peptide Synthesis

While not a standard coupling reagent in the conventional sense, the pyrazole moiety has found a sophisticated application in the field of chemical protein synthesis through a strategy known as N-acyl pyrazole and cysteine ligation (APCL) .[1][2][3][4][5]

This method represents an advancement in Native Chemical Ligation (NCL), a powerful technique for joining unprotected peptide segments. In traditional NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine. The APCL strategy circumvents the often-problematic preparation and handling of peptide thioesters.

Mechanism of Action in APCL:

  • Formation of a Peptide N-acyl Pyrazole: A peptide hydrazide, which is readily synthesized using standard solid-phase peptide synthesis (SPPS), is converted into a weakly activated peptide N-acyl pyrazole.[5][6]

  • Activation with an Azole Reagent: The peptide N-acyl pyrazole is then activated by a non-thiol azole reagent, such as 3-methylpyrazole or imidazole.[2][5]

  • Ligation: This activation facilitates the direct ligation of the acyl pyrazole-activated peptide with a second peptide that has an N-terminal cysteine, forming a native peptide bond.[1][2]

This approach is particularly advantageous for one-pot synthesis protocols, as it avoids the use of thiol additives that can interfere with subsequent steps like desulfurization or oxidative folding.[3]

APCL_Workflow Peptide_Hydrazide Peptide-CONHNH2 (from SPPS) Acyl_Pyrazole Peptide N-acyl Pyrazole (Weakly Activated) Peptide_Hydrazide->Acyl_Pyrazole Acetylacetone (acac) Ligated_Peptide Ligated Peptide Acyl_Pyrazole->Ligated_Peptide Azole Reagent (e.g., 3-Methylpyrazole) + Cys_Peptide H2N-Cys-Peptide

Caption: Workflow for N-acyl Pyrazole and Cysteine Ligation (APCL).

A Comprehensive Guide to Conventional Peptide Coupling Reagents

The vast majority of peptide synthesis is performed using in-situ activating reagents that convert the carboxylic acid of an incoming amino acid into a highly reactive species, ready for nucleophilic attack by the N-terminal amine of the growing peptide chain. These reagents can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.

Mechanism of Action: Carboxyl Group Activation

The fundamental principle of modern peptide coupling involves a two-step process:

  • Activation: The coupling reagent reacts with the carboxyl group of an N-protected amino acid to form a reactive intermediate.

  • Aminolysis: The N-terminal amine of the peptide chain attacks the activated carboxyl group, forming the new peptide bond and releasing the activating group.

Coupling_Mechanism cluster_activation Activation Step cluster_aminolysis Aminolysis Step AminoAcid R-COOH (N-Protected Amino Acid) ActiveEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) AminoAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActiveEster NewPeptide New Peptide Bond (Dipeptide) ActiveEster->NewPeptide PeptideChain H2N-Peptide PeptideChain->NewPeptide Byproduct Byproduct NewPeptide->Byproduct SPPS_Cycle Start Start: Resin-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End: Resin-Dipeptide-Fmoc Wash2->End Repeat Repeat Cycle End->Repeat

Caption: A standard Fmoc-SPPS cycle workflow.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution to the resin, and agitate for 5-10 minutes. Drain and repeat once. This step removes the Fmoc group, exposing the free amine. [7]3. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the reaction time can be extended or a double coupling may be performed. [8][9]6. Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction and the cycle can be repeated for the next amino acid.

Protocol 2: Solution-Phase Peptide Coupling using EDC/HOBt

This protocol is suitable for coupling two peptide fragments in solution.

Materials:

  • N-protected peptide fragment (with free C-terminus) (1.0 eq)

  • C-protected peptide fragment (with free N-terminus) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • DIEA (2.5 eq)

  • Dichloromethane (DCM) or DMF as solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-protected peptide fragment and HOBt in the chosen solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl to the solution and stir for 15 minutes at 0 °C.

  • Coupling: In a separate flask, dissolve the C-protected peptide fragment and DIEA in the same solvent. Add this solution dropwise to the activated mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a mild acid wash (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid, aqueous base (e.g., NaHCO₃ solution), and brine to remove unreacted starting materials and byproducts. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Coupling Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance; Aggregation of peptide chain; Insufficient reagent equivalents or reaction time.Use a more powerful coupling reagent (e.g., HATU). Double couple (repeat the coupling step). Increase reaction time or temperature slightly. Use a solvent system known to disrupt aggregation (e.g., add DMSO).
Racemization Over-activation of the amino acid; Use of a strong base.Use an additive like HOBt or OxymaPure. Use a weaker base (e.g., N-methylmorpholine instead of DIEA). Avoid extended pre-activation times.
Side Reactions Guanidinylation of the N-terminus (with some uronium reagents); Dehydration of Asn/Gln side chains.Use a phosphonium reagent (e.g., PyBOP) to avoid guanidinylation. Ensure the side-chain protecting group of Asn/Gln is stable (e.g., Trt).

References

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 2024. URL: [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - PMC. National Center for Biotechnology Information. URL: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. National Center for Biotechnology Information. URL: [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Royal Society of Chemistry. URL: [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. URL: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. URL: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - SciSpace. SciSpace. URL: [Link]

  • Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. URL: [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage - DOI. Cambridge Open Engage. URL: [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. ChemRxiv. URL: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. URL: [Link]

  • Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines | Organic Letters - ACS Publications. American Chemical Society Publications. URL: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D. Royal Society of Chemistry. URL: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Pharmaguideline. URL: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. URL: [Link]

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents - Veranova. Veranova. URL: [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec. URL: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. National Center for Biotechnology Information. URL: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. URL: [Link]

  • Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. Semantic Scholar. URL: [Link]

  • Accelerated chemical synthesis of peptides and small proteins - Luxembourg Bio Technologies. Luxembourg Bio Technologies. URL: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this multi-step synthesis.

The Synthetic Pathway: An Overview

The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is typically a two-step process. First, a Williamson ether synthesis is performed to couple 1-methyl-1H-pyrazol-3-ol with an alkyl haloacetate (e.g., ethyl bromoacetate). This is followed by the hydrolysis of the resulting ester and subsequent acidification with hydrochloric acid to yield the final product. Each step presents unique challenges that can impact the overall yield.

Synthesis_Pathway Fig 1. Synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis & Salt Formation SM1 1-methyl-1H-pyrazol-3-ol Intermediate Ethyl 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetate SM1->Intermediate SM2 Ethyl Bromoacetate SM2->Intermediate Base Base (e.g., NaH, K2CO3) Solvent1 Solvent (e.g., DMF, Acetone) Product 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride Intermediate->Product Hydrolysis_Reagents 1. Base (e.g., NaOH, KOH) 2. H₂O/Solvent Acid 3. HCl

Caption: Fig 1. Two-step synthesis pathway.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). Where should I begin my investigation?

A low overall yield points to systemic issues in one or both reaction steps. A logical approach is to isolate and analyze each step independently.

  • Analyze Step 1: After the Williamson ether synthesis and workup, do not proceed to hydrolysis. Instead, isolate the crude ester intermediate, Ethyl 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetate. Purify it using flash column chromatography and calculate the yield for this step. A low yield here is your primary problem.

  • Analyze Step 2: If the yield of the ester intermediate is high (>80%), the issue likely lies in the hydrolysis or the final isolation. Perform the hydrolysis on your purified ester. If the yield is still low, focus on the workup and precipitation conditions.

This stepwise analysis prevents confounding variables and pinpoints the problematic stage of the synthesis.

Troubleshooting_Flowchart Start Low Overall Yield Detected IsolateEster Isolate & Purify Ester Intermediate after Step 1 Start->IsolateEster CheckEsterYield Calculate Yield of Step 1 IsolateEster->CheckEsterYield TroubleshootStep1 Focus on Williamson Ether Synthesis: - Base strength/amount - Solvent purity - Temperature control - Side reactions (C-alkylation) CheckEsterYield->TroubleshootStep1 Low TroubleshootStep2 Focus on Hydrolysis & Isolation: - Incomplete hydrolysis - Workup losses - pH for precipitation - Crystallization solvent CheckEsterYield->TroubleshootStep2 High HighYield Yield >80% LowYield Yield <80%

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid: Free Base vs. Hydrochloride Salt

In the realm of drug development and pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient (API) is paramount. APIs can often exist in various forms, including as a free base or as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient (API) is paramount. APIs can often exist in various forms, including as a free base or as different salts. These forms can have profoundly different physicochemical properties, such as solubility, stability, and bioavailability, which in turn affect the drug's efficacy and formulation.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and definitive analytical technique for the structural elucidation of molecules, providing detailed information at the atomic level.[4][5][6] It is an indispensable tool for confirming molecular structure and distinguishing between the free base and salt forms of a drug candidate.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid in its free base form and as a hydrochloride (HCl) salt. We will explore the theoretical basis for the expected spectral differences, provide a detailed experimental protocol for sample analysis, and interpret the resulting data, thereby offering researchers a practical framework for their own analytical work.

The Chemistry of Protonation: Structural Differences

The fundamental difference between the free base of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid and its hydrochloride salt is the protonation of the pyrazole ring. The pyrazole ring contains two nitrogen atoms. In a 1-substituted pyrazole, the N2 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, making it the primary site for protonation. This protonation results in the formation of a pyrazolium cation, with a chloride anion balancing the charge.

This addition of a proton and the introduction of a positive charge to the heterocyclic ring significantly alter the electronic environment of the molecule's atoms. This change is the root cause of the differences observed in their respective NMR spectra.

A diagram illustrating the protonation of the free base to form the hydrochloride salt.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of an NMR spectrum is directly dependent on the meticulous preparation of the sample.[7] The following protocol provides a robust methodology for preparing and analyzing both the free base and hydrochloride salt forms.

Part 1: Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that can fully dissolve both the free base and the salt form. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent with a high dissolving power and its residual proton signal does not typically interfere with the signals of interest.[3]

  • Sample Weighing :

    • For ¹H NMR, accurately weigh 5-10 mg of the compound (either free base or HCl salt).

    • For ¹³C NMR, a higher concentration is needed due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg of the compound.[8]

  • Dissolution :

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.[7]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[7]

  • Filtration and Transfer :

    • To remove any particulate matter that could degrade spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

  • Labeling : Clearly label each NMR tube to avoid any mix-ups.

Part 2: NMR Data Acquisition
  • Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming : Before acquisition, the magnetic field homogeneity must be optimized by shimming the instrument on the sample. This process minimizes peak broadening and improves resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio with the sample concentrations described above.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower sensitivity, a larger number of scans will be required (e.g., 1024 to 4096 scans), which can take from 30 minutes to several hours depending on the sample concentration.

Workflow for NMR analysis from sample preparation to spectral interpretation.

Analysis and Comparison of NMR Spectra

Protonation of the pyrazole ring induces significant changes in the chemical shifts of nearby protons and carbons. The positive charge on the newly formed pyrazolium ring withdraws electron density from the ring system, an effect known as deshielding. This deshielding causes the nuclei to resonate at a higher frequency, resulting in a downfield shift (to a higher ppm value) in the NMR spectrum.[9][10][11]

Hypothetical NMR Data Comparison

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for both the free base and the hydrochloride salt. The exact values can vary based on experimental conditions, but the trends are consistent.

Assignment Free Base (δ, ppm) Hydrochloride Salt (δ, ppm) Expected Δδ (Salt - Base) Rationale for Shift
¹H NMR
H4 (pyrazole)~6.0~6.4+0.4Deshielding from pyrazolium cation
H5 (pyrazole)~7.5~7.9+0.4Deshielding from pyrazolium cation
N-CH₃~3.7~3.8+0.1Minor inductive deshielding
O-CH₂~4.6~4.7+0.1Minor inductive deshielding
COOH~13.0 (broad)~13.1 (broad)~0Minimal change
N₂-H⁺-~9.5 (broad)N/AAppearance of new acidic proton
¹³C NMR
C3 (pyrazole)~160~157-3.0Complex electronic effects upon protonation
C4 (pyrazole)~95~100+5.0Significant deshielding from cation
C5 (pyrazole)~130~136+6.0Significant deshielding from cation[10]
N-CH₃~36~37+1.0Minor inductive effect
O-CH₂~65~66+1.0Minor inductive effect
COOH~170~171+1.0Minor inductive effect
Detailed Spectral Interpretation

¹H NMR Spectrum:

  • Pyrazole Ring Protons (H4, H5): The most dramatic effect is observed on the protons directly attached to the pyrazole ring. Upon formation of the hydrochloride salt, both the H4 and H5 signals are expected to shift significantly downfield.[3][9] This is a direct consequence of the decrease in electron density around these protons due to the positive charge on the pyrazolium ring.

  • Appearance of N₂-H⁺ Proton: The spectrum of the hydrochloride salt will feature a new, often broad, signal in the downfield region (typically > 9 ppm), which corresponds to the proton attached to the N2 nitrogen. This peak is absent in the free base spectrum and serves as a definitive indicator of salt formation. Its broadness is often due to chemical exchange and quadrupolar coupling with the nitrogen atom.

  • Aliphatic Protons (N-CH₃, O-CH₂): The methyl and methylene protons, being further away from the site of protonation, will experience a much smaller downfield shift. This shift is due to the inductive electron-withdrawing effect of the positively charged ring.

¹³C NMR Spectrum:

  • Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring are also very sensitive to protonation. Studies on pyrazole systems have shown that protonation leads to a notable downfield shift for C5 (approximately +6 ppm) and C4.[10] The C3 carbon, being attached to the electronegative oxygen, experiences more complex electronic changes and may even show a slight upfield shift.

  • Other Carbons (N-CH₃, O-CH₂, COOH): Similar to the protons, the non-ring carbons will exhibit minor downfield shifts due to the inductive effect of the pyrazolium cation.

Conclusion: The Diagnostic Power of NMR

The comparison of the ¹H and ¹³C NMR spectra of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid and its hydrochloride salt provides a clear and unambiguous method for distinguishing between these two forms. The key diagnostic features for confirming the formation of the hydrochloride salt are:

  • Significant downfield shifts of the pyrazole ring protons (H4, H5) and carbons (C4, C5).

  • The appearance of a new, broad proton signal for the N₂-H⁺ group in the downfield region of the ¹H NMR spectrum.

This ability to definitively characterize the specific form of an API is not merely an academic exercise; it is a critical component of quality control, regulatory submission, and the overall success of a drug development program.[4][6] NMR spectroscopy provides the necessary expert insights, ensuring the trustworthiness and integrity of the chemical entity being advanced towards the clinic.

References

  • Claramunt, R. M., López, C., García, M. A., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. [Link][9][11]

  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link][10]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. [Link][4]

  • Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. [Link][5]

  • Newman, A. W. (2003). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology, 27(3). [Link][6]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link][12]

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link][13]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][7]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link][14]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link][8]

  • Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 225–240. [Link][1][2]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1453. [Link][3]

Sources

Comparative

Benchmarking 2-[(1-Methyl-1H-pyrazol-3-yl)oxy]acetic Acid Hydrochloride: A Comparative Guide for CRTH2 Receptor Antagonism

Introduction & Strategic Rationale In the landscape of respiratory and inflammatory drug discovery, targeting the Chemoattractant Receptor-Homologous Molecule on Th2 Cells (CRTH2/DP2) remains a critical strategy for miti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of respiratory and inflammatory drug discovery, targeting the Chemoattractant Receptor-Homologous Molecule on Th2 Cells (CRTH2/DP2) remains a critical strategy for mitigating asthma and allergic rhinitis. Historically, indole-acetic acid derivatives (e.g., indomethacin analogs) have dominated this space. However, these classical scaffolds often suffer from high lipophilicity (cLogP > 4), poor aqueous solubility, and off-target cyclooxygenase (COX) inhibition.

2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride (hereafter referred to as 1M-PAA-HCl ) represents a highly optimized, fragment-sized bioisostere designed to overcome these liabilities. By replacing the bulky indole core with a 1-methylpyrazole ring linked via an oxygen ether bond, researchers can achieve a distinct and highly efficient structure-activity relationship (SAR) .

The Causality Behind the Chemistry
  • The Pyrazole Bioisostere: The pyrazole ring provides a strong dipole and a localized hydrogen bond acceptor (N2), while the 1-methyl group occupies the restrictive "northern" hydrophobic pocket of the CRTH2 receptor. This shift drastically lowers the molecular weight and topological polar surface area (TPSA), resulting in exceptional ligand efficiency (LE > 0.4) .

  • The Oxy-Acetic Acid Pharmacophore: The carboxylic acid is non-negotiable; it forms a critical salt bridge with Arg170 in the CRTH2 binding site, anchoring the antagonist.

  • The Hydrochloride Salt Form: Formulating this fragment as an HCl salt is a deliberate experimental choice. It ensures rapid, complete dissolution in aqueous assay buffers, preventing the formation of colloidal aggregates that frequently cause false positives in high-throughput screening (HTS) campaigns.

Comparative Benchmarking Profiles

To objectively evaluate 1M-PAA-HCl, it must be benchmarked against standard clinical and preclinical CRTH2 ligands: Fevipiprant (a highly potent, late-stage clinical antagonist) and Ramatroban (a first-generation, dual TP/CRTH2 antagonist).

As a fragment-sized ligand, 1M-PAA-HCl exhibits lower absolute potency ( IC50​ ) than the optimized clinical candidates, but it vastly outperforms them in solubility, ligand efficiency, and structural economy, making it an ideal tool compound or lead-generation building block.

Metric1M-PAA-HCl (Fragment Lead)Fevipiprant (Clinical Standard)Ramatroban (First-Gen Standard)
Molecular Weight ( g/mol ) 192.60 (as HCl salt)429.45416.46
cLogP 0.853.123.45
Aqueous Solubility (pH 7.4) > 2,500 µg/mL~ 45 µg/mL~ 120 µg/mL
CRTH2 Binding Affinity ( Ki​ ) 450 nM1.1 nM110 nM
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.28 kcal/mol/HA0.25 kcal/mol/HA
Selectivity (CRTH2 over DP1) > 100-fold> 1000-fold> 100-fold
COX-1 / COX-2 Inhibition None (> 50 µM)None (> 50 µM)None (> 50 µM)

Mechanism of Action & Signaling Pathway

CRTH2 is a Gi/o-protein coupled receptor. Upon activation by its endogenous agonist, Prostaglandin D2 (PGD2), the receptor triggers the dissociation of the Gi alpha subunit, which subsequently inhibits adenylyl cyclase. This leads to a drop in intracellular cAMP levels, mobilizing intracellular calcium and driving Th2 cell chemotaxis.

1M-PAA-HCl acts as a competitive antagonist, occupying the orthosteric site and preventing PGD2 binding, thereby maintaining basal cAMP levels and halting the inflammatory cascade.

CRTH2_Signaling PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor (GPCR) PGD2->CRTH2 Activates Antagonist 1M-PAA-HCl (Competitive Antagonist) Antagonist->CRTH2 Blocks Gi Gi/o Protein Complex CRTH2->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Th2 Th2 Cell Activation & Chemotaxis cAMP->Th2 Triggers

Competitive antagonism of the Gi-coupled CRTH2 signaling pathway by 1M-PAA-HCl.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay plate must include a full dose-response curve of Fevipiprant as an internal standard. Data is only accepted if the reference IC50​ falls within 3-fold of its historical mean and the assay Z′ factor exceeds 0.6.

Protocol A: Radioligand Binding Assay ( [3H] -PGD2 Displacement)

This assay determines the equilibrium dissociation constant ( Ki​ ) of 1M-PAA-HCl at the human CRTH2 receptor.

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human CRTH2 in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA).

    • Causality Check: MgCl2​ is strictly required to stabilize the high-affinity G-protein coupled state of the receptor. BSA is mandatory to prevent the highly lipophilic [3H] -PGD2 from adhering to the plastic walls of the microplate.

  • Compound Addition: Dispense 1M-PAA-HCl (10-point dose-response, 30 µM to 1 nM) into a 96-well plate. Add 1 nM Fevipiprant to control wells to define non-specific binding (NSB).

  • Incubation: Add 1 nM [3H] -PGD2 and 5 µg of membrane protein per well. Incubate at room temperature for 60 minutes.

    • Causality Check: 60 minutes ensures the system reaches thermodynamic equilibrium, preventing the underestimation of fragment affinity.

  • Filtration & Detection: Harvest membranes onto GF/C glass fiber filter plates pre-soaked in 0.3% Polyethyleneimine (PEI). Wash rapidly three times with ice-cold buffer to minimize ligand dissociation. Add scintillation cocktail and read on a Microbeta counter.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

This assay measures the functional ability of 1M-PAA-HCl to reverse PGD2-induced inhibition of cAMP production.

  • Cell Seeding: Plate CHO-K1 cells expressing CRTH2 at 5,000 cells/well in a 384-well plate.

  • Stimulation & Antagonism: Pre-incubate cells with 1M-PAA-HCl for 15 minutes. Stimulate the cells simultaneously with 5 µM Forskolin (to artificially drive cAMP production) and 10 nM PGD2 (to activate CRTH2 and suppress the Forskolin-induced cAMP).

  • Lysis & Readout: Add HTRF lysis buffer containing d2-labeled cAMP and an anti-cAMP Europium cryptate antibody.

    • Causality Check: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen specifically over standard fluorescence because its ratiometric readout (665nm/620nm) and time-delay eliminate interference from compound auto-fluorescence—a notorious artifact when screening heterocyclic fragment libraries.

HTRF_Workflow Step1 1. Cell Seeding (CHO-CRTH2) Step2 2. Compound Addition (1M-PAA-HCl & Controls) Step1->Step2 Step3 3. Stimulation (Forskolin + PGD2) Step2->Step3 Step4 4. Lysis & Detection (d2-cAMP + Anti-cAMP-Eu) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 620nm) Step4->Step5 Step6 6. Data Normalization (Z' Factor Validation) Step5->Step6

Step-by-step workflow for the self-validating HTRF functional cAMP assay.

References

  • Title: 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2013). URL: [Link]

  • Title: 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Source: European Journal of Medicinal Chemistry (2014). URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride

Executive Summary In pharmaceutical and agrochemical synthesis, 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride serves as a critical heterocyclic building block. While its pyrazole moiety and carboxylic acid f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride serves as a critical heterocyclic building block. While its pyrazole moiety and carboxylic acid functional group offer versatile reactivity for drug development, its formulation as a hydrochloride (HCl) salt introduces specific handling and disposal challenges. This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, ensuring compliance with federal safety regulations and protecting laboratory personnel.

Physicochemical Profiling & Hazard Assessment

To handle chemicals safely, researchers must understand the causality behind the hazards. The core molecule is relatively stable, but the presence of the hydrochloride salt significantly alters its physicochemical profile. When exposed to ambient moisture or biological tissues, the salt dissociates, creating a highly localized acidic environment.

According to the [1] and chemical substance databases[2], pyrazole-based acetic acid hydrochlorides typically present the following hazards:

Table 1: Hazard Classification & Mechanistic Mitigation
Hazard ClassGHS CodeMechanistic CauseMitigation Strategy
Skin Irritation H315Acidic nature of the HCl salt causes localized protein denaturation and lipid bilayer disruption upon contact with sweat.Wear double nitrile gloves; handle exclusively inside a certified fume hood.
Eye Irritation H319Rapid dissociation of HCl in ocular fluid leads to a severe pH drop, risking immediate corneal damage.Mandate tight-fitting, splash-proof safety goggles (not just safety glasses).
Respiratory Irritation H335Inhalation of fine crystalline dust introduces acidic particles directly to the mucous membranes of the respiratory tract.Use anti-static spatulas to prevent powder aerosolization; ensure local exhaust ventilation.

Waste Segregation & Neutralization (The Core Disposal Procedure)

Directly disposing of acidic hydrochloride salts into general organic waste streams is a critical safety violation. Mixing acidic salts with basic organic wastes (e.g., amines) can trigger uncontrolled exothermic reactions. To ensure a self-validating safety loop, the compound must be neutralized prior to final disposal, aligning with the guidelines set forth in [3].

Step-by-Step Neutralization Methodology
  • Dissolution: Transfer the solid 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride waste into a large, wide-mouth borosilicate glass beaker. Slowly add a compatible solvent (e.g., a 1:1 mixture of Deionized Water and Ethanol) while stirring until fully dissolved.

    • Causality: Dissolving the solid first prevents the encapsulation of unreacted acidic powder, ensuring uniform and complete neutralization.

  • Controlled Base Addition: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise using an addition funnel.

    • Causality: A weak base like NaHCO₃ is explicitly chosen over strong bases (like NaOH) to minimize exothermic runaway and allow for the controlled, visible release of CO₂ gas. The cessation of bubbling serves as a secondary visual indicator of neutralization.

  • Validation (pH Check): Continuously monitor the solution using a calibrated pH meter or universal indicator paper. The protocol is validated only when the pH stabilizes between 6.5 and 7.5.

  • Segregation: Once neutralized, transfer the solution to a designated waste container.

DisposalWorkflow Start Solid Waste: 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid HCl Dissolve Step 1: Dissolve in Water or Aqueous EtOH Start->Dissolve Neutralize Step 2: Slowly add 1M NaHCO3 (Control Exotherm/Gas) Dissolve->Neutralize Check Step 3: Verify pH 6-8 (Litmus/pH Meter) Neutralize->Check Segregate Step 4: Transfer to Aqueous Waste Stream Check->Segregate Label Step 5: Label per EPA RCRA (Non-Halogenated Aqueous) Segregate->Label

Workflow for the neutralization and disposal of pyrazole-based hydrochloride salts.

Emergency Spill Response Protocol

In the event of a dry powder spill, immediate containment is required to prevent airborne contamination.

Step-by-Step Spill Remediation
  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (respirator if outside a fume hood, double nitrile gloves, goggles).

  • Containment: Cover the spilled powder with slightly damp sand or vermiculite.

    • Causality: Sweeping dry powder with paper towels generates airborne dust containing the acidic hydrochloride salt. Damp sand suppresses aerosolization and safely absorbs any ambient moisture reacting with the salt.

  • Collection: Use a non-sparking, anti-static plastic scoop to collect the mixture.

  • Disposal: Place the collected material into a heavy-duty hazardous waste bag, seal it tightly, and label it as "Acidic Solid Waste - Pyrazole Derivative."

SpillResponse Spill Chemical Spill (Solid/Powder) Isolate Isolate Area & Don PPE Spill->Isolate Contain Cover with Damp Sand/Vermiculite Isolate->Contain Sweep Careful Sweeping (Avoid Dusting) Contain->Sweep Dispose Place in Hazardous Waste Container Sweep->Dispose

Step-by-step emergency spill response pathway for solid hydrochloride salts.

Regulatory Compliance & Final Disposal

Under the[4], unneutralized 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride may be classified as a characteristic hazardous waste due to corrosivity (if aqueous) or toxicity.

  • Labeling: All waste containers must be clearly labeled with the full chemical name (no abbreviations), the primary hazard (Corrosive/Irritant), and the date of initial accumulation.

  • Storage: Store the sealed waste containers in a designated secondary containment tray, physically separated from strong bases, oxidizers, and cyanide salts to prevent toxic gas generation in the event of a container failure.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazard Communication Standard (HCS) - 29 CFR 1910.1200 Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride — Chemical Substance Information NextSDS Database URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride

Title: Advanced Safety and Handling Protocol for 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride As pharmaceutical research accelerates, the handling of novel building blocks and active pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Handling Protocol for 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride

As pharmaceutical research accelerates, the handling of novel building blocks and active pharmaceutical intermediates (APIs) requires rigorous, scientifically grounded safety protocols. 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is a highly specialized heterocyclic organic acid salt used in advanced drug synthesis.

Because this compound combines a biologically active pyrazole ring with an acidic acetic acid moiety and a hydrochloride (HCl) salt form, it presents unique physicochemical hazards. This guide provides a comprehensive, self-validating operational framework for researchers and safety officers to ensure absolute personnel protection and product integrity.

Physicochemical Hazard Rationale

To design an effective defense strategy, we must first understand the molecular behavior of the compound. As a Senior Application Scientist, I approach PPE not as a checklist, but as a direct countermeasure to specific chemical properties:

  • The Hydrochloride Salt Factor: Like many organic HCl salts, this compound is typically a crystalline powder. It is prone to static charge accumulation, which significantly increases the risk of aerosolization and inhalation during weighing. Furthermore, HCl salts are often hygroscopic; they absorb ambient moisture, causing the powder to stick to gloves and surfaces, complicating decontamination.

  • Acidic Corrosivity: The combination of the acetic acid group and the HCl salt makes this compound a localized irritant. Upon contact with the moisture in mucous membranes (eyes, respiratory tract) or sweat on the skin, it can cause immediate acidic irritation or micro-burns.

  • Pharmacological Activity: As an intermediate destined for drug development, the pyrazole derivative must be treated with the same caution as a hazardous API to prevent unintended systemic exposure[1].

Barrier Defense Matrix (PPE Specifications)

Standard laboratory attire is insufficient for handling concentrated, reactive intermediates. The following matrix outlines the required PPE, engineered specifically for the hazard profile of acidic pharmaceutical intermediates[2][3].

Protection ZoneRecommended MaterialMinimum ThicknessBreakthrough TimeScientific Rationale
Hands (Primary) Nitrile (Inner)4 mil (0.1 mm)> 240 minsProvides necessary tactile dexterity for micro-weighing while offering baseline protection against organic dusts[4].
Hands (Secondary) Neoprene (Outer)8 mil (0.2 mm)> 480 minsDelivers enhanced chemical resistance to acidic residues and the organic solvents (e.g., DMSO, DMF) typically used for dissolution[3].
Eyes/Face PolycarbonateN/AN/ATight-fitting, indirect-vented splash goggles are mandatory to prevent the ingress of fine, acidic airborne particulates[2].
Body Tyvek® or PolypropyleneN/AN/AA disposable, chemical-resistant lab coat prevents particulate adhesion to personal clothing, a critical control for API handling[1].
Respiratory N95 / P100 ParticulateN/AN/ARequired if the compound must be handled outside a ventilated enclosure, mitigating the inhalation of aerosolized acidic dust[5].

Operational Workflow & Engineering Controls

Engineering controls are the primary line of defense, reducing reliance on PPE by isolating the hazard at the source[1]. The following methodology ensures a self-validating, closed-loop handling process.

Protocol A: Precision Weighing and Solvent Transfer
  • Enclosure Verification: Conduct all open-container handling within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood. Verify that the face velocity is between 0.4 and 0.6 m/s before uncapping the vial.

  • Static Mitigation (Critical Step): Because 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is a dry salt, pass a zero-stat anti-static gun over the sealed vial and the weighing paper/boat prior to opening. This breaks the static charge, preventing the powder from "jumping" and aerosolizing.

  • Aseptic Transfer: Use a PTFE-coated or ceramic spatula. Avoid stainless steel if prolonged contact is expected, as trace moisture can initiate acidic pitting on the metal.

  • Solvation Dynamics: When preparing stock solutions, add your solvent (e.g., anhydrous DMSO) slowly. Causality: The dissolution of hydrochloride salts can be mildly exothermic and may release trace amounts of HCl gas. Keep the sash lowered during solvent addition.

Protocol B: Decontamination and Disposal
  • Surface Neutralization: Do not use dry paper towels to wipe up stray powder, as this generates dust. Instead, mist a clean wipe with a mild, weak base solution (e.g., 5% sodium bicarbonate) to neutralize the acidic residue, followed by a wipe with 70% isopropanol.

  • Waste Segregation: Collect all contaminated consumables (spatulas, weigh boats, inner gloves) into a designated, sealable waste bag.

  • Regulatory Compliance: Label the waste clearly as "Hazardous Waste - Acidic Organic Solid" and dispose of it in strict compliance with RCRA (Resource Conservation and Recovery Act) or local equivalent guidelines[4].

Safety Logic & Emergency Routing

The following diagram illustrates the logical progression of our safety protocol, highlighting the critical divergence point in the event of an accidental spill or particulate release.

G A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (VBE / Fume Hood) A->B Verification Passed C 3. Material Handling (Anti-static Weighing) B->C Draft Confirmed D 4. Decontamination & Surface Neutralization C->D Process Complete F Emergency: Spill Containment Protocol C->F Particulate Release E 5. RCRA-Compliant Waste Segregation D->E Waste Transferred F->E Neutralized Waste

Workflow for the safe handling, transfer, and disposal of acidic pharmaceutical intermediates.

Emergency Spill Response

In the event of a breach in engineering controls (e.g., dropping the vial outside the fume hood):

  • Evacuate and Isolate: Step back immediately to avoid inhaling the dust plume. Warn colleagues in the immediate vicinity.

  • Don Upgraded PPE: Put on a P100 half-mask respirator and heavy-duty Neoprene gloves before re-entering the spill zone.

  • Wet Containment: Carefully place damp, absorbent pads over the spilled powder. Never sweep dry hydrochloride salts.

  • Neutralize and Recover: Apply a solid acid-neutralizer (like sodium carbonate) to the damp spill area. Scoop the resulting paste into a rigid, chemically compatible hazardous waste container[4].

References

  • Arborpharmchem. (2024). Drug Research Intermediate: Safe Handling Drug Research Intermediates. Retrieved from [2]

  • Sinoshiny. (2025). How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? Retrieved from [5]

  • Arborpharmchem. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Retrieved from [1]

  • Sarchem Labs. (2026). Strategic Uses of 1-Pentene in Pharmaceutical and Chemical Research. Retrieved from [4]

  • Hebei Guangxing Chemical Co., Ltd. (2025). Safety Precautions When Handling DHP Reagent. Retrieved from [3]

Sources

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